CI-949

Description

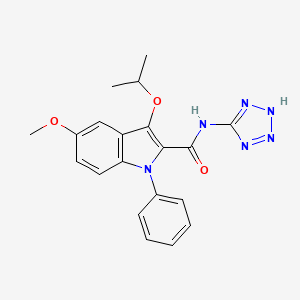

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20/h4-12H,1-3H3,(H2,21,22,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSIWRGXIZEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104961-19-5 | |

| Record name | CI-949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MHX09INL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CI-949: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is an experimental anti-allergic compound that has demonstrated potent inhibitory effects on the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets and its impact on intracellular signaling pathways. Through a detailed analysis of available preclinical data, this document elucidates the multifaceted inhibitory profile of this compound, encompassing the suppression of histamine, leukotrienes, and thromboxanes. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings.

Introduction

Allergic and inflammatory conditions are characterized by the excessive release of potent chemical mediators from immune cells, primarily mast cells and basophils. These mediators, including histamine, leukotrienes, and thromboxanes, are responsible for the clinical manifestations of allergic reactions, such as bronchoconstriction, vasodilation, and inflammation. This compound, with the chemical name 5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, has emerged as a significant inhibitor of this mediator release. This guide delves into the intricate mechanisms by which this compound exerts its anti-allergic effects.

Core Mechanism of Action: Inhibition of Calcium and Calmodulin-Dependent Signaling

The primary mechanism of action of this compound appears to be the disruption of intracellular calcium signaling and the antagonism of calmodulin, a key calcium-binding protein. This upstream interference has cascading downstream effects on the release of various allergic and inflammatory mediators.

Inhibition of Intracellular Calcium Mobilization

Studies on human neutrophils have shown that this compound effectively inhibits the mobilization of intracellular calcium when stimulated with the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor agonist. This inhibition is a critical event, as calcium is a crucial second messenger in the activation of mast cells and basophils, leading to degranulation and the synthesis of lipid mediators.

Calmodulin Antagonism

This compound has been identified as a potent antagonist of calmodulin. Calmodulin plays a pivotal role in activating a multitude of enzymes, including calmodulin-dependent phosphodiesterase. By inhibiting calmodulin, this compound can disrupt these enzymatic activities, which are essential for the cellular processes leading to mediator release.

Inhibition of Allergic Mediator Release

This compound demonstrates a broad-spectrum inhibitory effect on the release of key mediators of allergic inflammation from various immune cells.

Inhibition of Histamine Release

This compound has been shown to inhibit the release of histamine from human basophilic leukocytes and chopped lung mast cells. The inhibition is dose-dependent and varies with the stimulus used.

Inhibition of Arachidonic Acid Metabolites: Leukotrienes and Thromboxanes

A significant aspect of this compound's activity is its ability to inhibit the synthesis and release of leukotrienes (LTC₄/LTD₄ and LTB₄) and thromboxane B₂ (TXB₂). These lipid mediators are potent pro-inflammatory molecules derived from the metabolism of arachidonic acid by the lipoxygenase and cyclooxygenase pathways, respectively. The inhibitory action of this compound on these pathways is a direct consequence of its interference with upstream calcium and calmodulin-dependent signaling, which is necessary for the activation of phospholipase A₂, the enzyme that releases arachidonic acid from the cell membrane. While this compound is classified as a "lipoxygenase inhibitor," its primary mechanism is likely the upstream inhibition of the signaling cascade rather than direct inhibition of the lipoxygenase enzyme itself.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro studies.

Table 1: Inhibition of Mediator Release from Human Leukocytes and Mast Cells

| Mediator | Cell Type | Stimulus | IC₅₀ (µM) |

| Histamine | Human Basophilic Leukocytes | anti-IgE | 11.4 |

| Leukotriene C₄/D₄ | Human Basophilic Leukocytes | anti-IgE | 0.5 |

| Thromboxane B₂ | Human Basophilic Leukocytes | anti-IgE | 0.1 |

| Histamine | Human Chopped Lung Mast Cells | anti-IgE | 16.6 |

| Leukotriene C₄/D₄ | Human Chopped Lung Mast Cells | anti-IgE | 7.1 |

| Thromboxane B₂ | Human Chopped Lung Mast Cells | anti-IgE | 6.2 |

| Leukotriene B₄ | Human Neutrophils | fMLP | 1.7 |

| Thromboxane B₂ | Human Neutrophils | fMLP | 2.0 |

| Leukotriene B₄ | Human Neutrophils | Serum-opsonized zymosan (SOZ) | 2.0 |

| Thromboxane B₂ | Human Neutrophils | Serum-opsonized zymosan (SOZ) | 3.3 |

Table 2: Inhibition of Cellular Processes

| Process | Cell Type | Stimulus | IC₅₀ (µM) |

| Intracellular Calcium Mobilization | Human Neutrophils | fMLP | 8.4 |

| Calmodulin-dependent Phosphodiesterase Activity | - | - | 31.0 |

Table 3: Inhibition of Mediator Release from Guinea Pig Lung Fragments

| Mediator | Stimulus | IC₅₀ (µM) |

| Histamine | Antigen | 26.7 ± 2.8 |

| Leukotrienes (C₄-D₄) | Antigen | 2.7 ± 2.4 |

| Thromboxane B₂ | Antigen | 3.0 ± 1.8 |

Experimental Protocols

Mediator Release from Human Leukocytes and Mast Cells

-

Cell Preparation: Human basophilic leukocytes were isolated from peripheral blood of allergic donors. Human lung mast cells were obtained from chopped lung tissue.

-

Stimulation: Cells were challenged with anti-human IgE to induce degranulation and mediator release.

-

Mediator Quantification: Histamine release was measured by automated fluorometric assay. Leukotrienes (LTC₄/D₄) and thromboxane B₂ were quantified by radioimmunoassay.

-

Inhibition Assay: Cells were pre-incubated with varying concentrations of this compound before the addition of the stimulus. The concentration of this compound that caused 50% inhibition of mediator release (IC₅₀) was determined.

Inhibition of Neutrophil Activation

-

Cell Preparation: Human neutrophils were isolated from the peripheral blood of healthy volunteers.

-

Stimulation: Neutrophils were stimulated with fMLP or serum-opsonized zymosan (SOZ).

-

Measurement of Arachidonic Acid Metabolites: Leukotriene B₄ and thromboxane B₂ in the cell supernatants were measured by radioimmunoassay.

-

Measurement of Intracellular Calcium Mobilization: Neutrophils were loaded with a fluorescent calcium indicator, and changes in intracellular calcium concentration upon stimulation with fMLP in the presence or absence of this compound were monitored using a fluorometer.

Calmodulin Antagonism Assay

-

Assay Principle: The ability of this compound to inhibit the activity of calmodulin-dependent phosphodiesterase was assessed.

-

Methodology: The assay measures the conversion of a fluorescent substrate by the enzyme in the presence of calcium and calmodulin. The inhibitory effect of this compound was determined by measuring the reduction in enzyme activity at various concentrations of the compound.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for assessing its inhibitory activity.

Figure 1: Proposed mechanism of action of this compound on the IgE-mediated signaling pathway in mast cells and basophils.

Figure 2: A generalized experimental workflow for determining the inhibitory effect of this compound on mediator release.

Conclusion

This compound is a potent inhibitor of allergic mediator release with a multifaceted mechanism of action. Its core activity lies in the inhibition of intracellular calcium mobilization and the antagonism of calmodulin. These upstream effects lead to the broad-spectrum inhibition of the release of histamine and the synthesis of arachidonic acid metabolites, including leukotrienes and thromboxanes. The quantitative data and experimental evidence presented in this guide provide a solid foundation for understanding the pharmacological profile of this compound and its potential as a therapeutic agent for allergic and inflammatory diseases. Further research to fully elucidate the specific molecular interactions of this compound within the signaling cascade will be beneficial for the development of more targeted anti-allergic therapies.

CI-949: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is a novel investigational compound initially developed as an anti-allergy agent. It functions as an inhibitor of allergic mediator release, demonstrating a range of pharmacological effects on various immune cells, including basophils, mast cells, eosinophils, and neutrophils. Its mechanism of action is linked to the inhibition of intracellular calcium mobilization, with evidence suggesting it acts as a potent calmodulin antagonist. Toxicological studies in rodent and canine models have established its safety profile, identifying key dose-limiting toxicities. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways to support further research and development.

Pharmacology

This compound has demonstrated significant inhibitory effects on the release of allergic mediators from various immune cells. Its pharmacological activity is primarily attributed to its ability to interfere with calcium-dependent cell activation processes.

Mechanism of Action: Calmodulin Antagonism

This compound's primary mechanism of action is believed to be the antagonism of calmodulin, a key intracellular calcium sensor.[1] By inhibiting calmodulin, this compound disrupts downstream signaling pathways that are crucial for the release of histamine, leukotrienes, and other pro-inflammatory mediators from activated immune cells. This is supported by findings that this compound preferentially inhibits cellular responses to stimuli that promote intracellular calcium mobilization or influx.[1]

In Vitro Pharmacology

This compound has been evaluated in various in vitro systems, demonstrating potent inhibition of key cellular functions involved in the allergic response.

This compound effectively inhibits the release of histamine, leukotrienes (LTC₄/LTD₄), and thromboxane B₂ (TXB₂) from human leukocytes and chopped lung mast cells challenged with anti-IgE.[2][3]

Table 1: In Vitro Inhibition of Mediator Release by this compound

| Cell Type | Stimulus | Mediator Inhibited | IC₅₀ (µM) | Reference |

| Human Leukocytes | anti-IgE | Histamine | 11.4 | [2][3] |

| Human Leukocytes | anti-IgE | Leukotriene C₄/D₄ | 0.5 | [2][3] |

| Human Leukocytes | anti-IgE | Thromboxane B₂ | 0.1 | [2][3] |

This compound also modulates the activity of human neutrophils, inhibiting several key functions in response to various stimuli.[1]

Table 2: In Vitro Effects of this compound on Human Neutrophil Functions

| Function | Stimulus | IC₅₀ (µM) | Reference |

| Intracellular Calcium Mobilization | FMLP | 8.4 | [1] |

| Calmodulin-dependent Phosphodiesterase Activity | - | 31.0 | [1] |

| Leukotriene B₄ Release | Serum-opsonized zymosan (SOZ) | 2.0 | [1] |

| Thromboxane B₂ Release | Serum-opsonized zymosan (SOZ) | 3.3 | [1] |

| Leukotriene B₄ Release | FMLP | 1.7 | [1] |

| Thromboxane B₂ Release | FMLP | 2.0 | [1] |

Note: At a concentration of 100 µM, this compound inhibited spontaneous migration and chemotaxis toward f-met-leu-phe (FMLP) by 49.1% and 45.8%, respectively, and inhibited the phagocytosis of serum-opsonized zymosan (SOZ) by 39.0%.[1]

Toxicology

The toxicological profile of this compound has been evaluated in both rodent and non-rodent species through acute and repeated-dose studies.

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the median lethal dose (LD₅₀) of this compound.

Table 3: Acute Toxicity of this compound

| Species | Route | Sex | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | Male | 292 | [4] |

| Mouse | Oral | Female | 430 | [4] |

Note: The highest asymptomatic dose in mice was 200 mg/kg.[4]

Repeated-Dose Toxicity

Subacute and chronic toxicity studies have been performed in rats and dogs to assess the effects of repeated exposure to this compound.

Table 4: Summary of Repeated-Dose Toxicity Findings for this compound

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Rat | 2 weeks | Oral | 200 and 400 | Mortality, weight loss, lymphoid tissue changes, stomach ulceration, adrenal gland enlargement. | [4] |

| Rat | 13 weeks | Oral | 100 and 150 | Mortality and clinical intolerance. | [4] |

| Dog | 2 weeks | Oral | Up to 60 | Well-tolerated. | [4] |

| Dog | 13 weeks | Oral | 60 and 120 | Poorly tolerated; cutaneous sores, mucocutaneous purulent discharge, emesis, diarrhea, weight loss, myocardial and vascular inflammation, gastric ulceration, thymic atrophy. | [4] |

The no-effect doses in 13-week studies were established at 50 mg/kg/day in rats and 10 mg/kg/day in dogs.[4]

Experimental Protocols

Disclaimer: The following experimental protocols are summaries based on available literature and may not be complete or sufficient for direct replication. Researchers should consult the original publications for detailed methodologies.

In Vitro Inhibition of Mediator Release from Human Leukocytes

This protocol provides a general outline for assessing the inhibitory effect of this compound on anti-IgE-induced mediator release from human leukocytes.

Methodology:

-

Leukocyte Isolation: Human leukocytes are isolated from the peripheral blood of healthy donors.

-

Pre-incubation: The isolated leukocytes are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: The cells are then challenged with an optimal concentration of anti-human IgE to induce mediator release.

-

Incubation: The cell suspension is incubated at 37°C for a defined time to allow for mediator release.

-

Termination and Sample Collection: The reaction is stopped by centrifugation to pellet the cells. The supernatant containing the released mediators is collected.

-

Quantification: The concentrations of histamine, leukotrienes, and other mediators in the supernatant are quantified using appropriate analytical methods (e.g., ELISA, HPLC).

In Vivo Toxicology Studies in Rodents

This protocol outlines a general approach for conducting repeated-dose oral toxicity studies of this compound in rats.

Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a minimum of one week.

-

Dose Administration: this compound is administered orally via gavage once daily for the duration of the study (e.g., 14 days or 13 weeks) at various dose levels. A control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and mortality. Body weight and food consumption are recorded regularly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected and preserved for histopathological examination.

Pharmacokinetics and Synthesis

Conclusion

This compound is a potent inhibitor of allergic mediator release with a clear mechanism of action related to calmodulin antagonism. Its in vitro and in vivo pharmacological and toxicological profiles have been characterized, providing a foundation for its potential therapeutic application. This technical guide consolidates the available data to aid researchers and drug development professionals in their evaluation and future investigation of this compound. Further studies are warranted to elucidate its full pharmacokinetic profile and to develop a scalable synthesis process.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of CI-949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of CI-949, a potent antiallergy compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 3-isopropoxy-5-methoxy-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide, is a complex heterocyclic molecule. Its structure combines an indole core, a tetrazole ring, and several functional group substitutions that contribute to its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 104961-19-5 | N/A |

| Molecular Formula | C₂₀H₂₀N₆O₃ | N/A |

| Molecular Weight | 392.42 g/mol | N/A |

| IUPAC Name | 3-isopropoxy-5-methoxy-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide | N/A |

| SMILES | CC(C)Oc1c(C(=O)Nc2nnnn2)n(-c2ccccc2)c2cc(OC)ccc12 | N/A |

| InChI Key | JPTSIWRGXIZEOO-UHFFFAOYSA-N | N/A |

Proposed Synthesis of this compound

Synthesis of the Indole-2-Carboxylic Acid Intermediate

The synthesis of the key intermediate, 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid, can be achieved through a multi-step process, likely starting from a substituted aniline derivative. A potential pathway is outlined below:

Experimental Protocol:

-

Fischer Indole Synthesis: The synthesis would likely commence with a Fischer indole synthesis. This involves the reaction of a suitably substituted phenylhydrazine, such as (4-methoxyphenyl)phenylhydrazine, with an α-ketoester, like ethyl 2-oxobutanoate, in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to construct the indole ring system.

-

Hydroxylation/Alkylation: The resulting indole-2-carboxylate would then undergo functional group manipulations. This may involve hydroxylation at the 3-position, followed by an Williamson ether synthesis with 2-bromopropane in the presence of a base (e.g., sodium hydride) to introduce the isopropoxy group.

-

Saponification: The final step to obtain the carboxylic acid intermediate is the hydrolysis of the ethyl ester under basic conditions, for example, by refluxing with sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the desired 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid.

Amide Coupling to Yield this compound

The final step in the synthesis of this compound is the formation of the amide bond between the indole-2-carboxylic acid intermediate and 5-aminotetrazole.

Experimental Protocol:

-

Activation of the Carboxylic Acid: The indole-2-carboxylic acid is first activated to facilitate amide bond formation. This is typically achieved using a coupling agent. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

Amide Bond Formation: To the activated carboxylic acid, 5-aminotetrazole is added, along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at room temperature until completion.

-

Purification: The final product, this compound, would then be purified using standard techniques such as column chromatography on silica gel to yield the pure compound.

CI-949: A Deep Dive into its Inhibition of Histamine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CI-949 is a novel investigational compound demonstrating significant potential as an inhibitor of allergic mediator release. This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits histamine release, with a focus on its molecular targets and downstream signaling effects. Quantitative data from key studies are presented in a structured format for clear comparison, and detailed experimental protocols are provided to enable replication and further investigation. Through the use of signaling pathway and experimental workflow diagrams, this document aims to furnish researchers and drug development professionals with a thorough understanding of this compound's mode of action.

Introduction

Histamine is a primary mediator of type I hypersensitivity reactions, released from mast cells and basophils upon allergen cross-linking of surface-bound Immunoglobulin E (IgE). Its release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the clinical manifestations of allergy. This compound has emerged as a potent inhibitor of this process, showing efficacy in various preclinical models. This guide delves into the technical details of its inhibitory action.

Quantitative Data on this compound Inhibition of Histamine Release

The inhibitory potency of this compound on histamine release has been quantified in multiple studies, utilizing different cell types and stimuli. The following tables summarize the key quantitative data.

| Cell Type | Stimulus | IC50 (μM) | Source |

| Human Basophilic Leukocytes | Anti-IgE | 11.4 | [1] |

| Guinea Pig Lung Fragments | Antigen | 26.7 ± 2.8 | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Histamine Release

| Mediator | Cell Type | Stimulus | IC50 (μM) | Source |

| Leukotriene C4/D4 | Human Basophilic Leukocytes | Anti-IgE | 0.5 | [1] |

| Thromboxane B2 | Human Basophilic Leukocytes | Anti-IgE | 0.1 | [1] |

| Leukotriene | Guinea Pig Lung Fragments | Antigen | 2.7 ± 2.4 | [1] |

| Thromboxane | Guinea Pig Lung Fragments | Antigen | 3.0 ± 1.8 | [1] |

Table 2: Inhibitory Concentration (IC50) of this compound on Other Allergic Mediators

Mechanism of Action: Signaling Pathway Inhibition

The primary mechanism by which this compound is understood to inhibit histamine release is through its action as a potent calmodulin antagonist, leading to the inhibition of calmodulin-dependent phosphodiesterase (PDE). This inhibition results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a well-established negative regulator of mast cell and basophil degranulation.

The following diagram illustrates the IgE-mediated histamine release signaling pathway and the proposed point of intervention for this compound.

Figure 1: IgE-Mediated Histamine Release Pathway and this compound's Point of Inhibition.

Experimental Protocols

Antigen-Induced Histamine Release from Guinea Pig Lung Fragments

This protocol is adapted from studies investigating the effects of anti-allergic compounds on mediator release from sensitized guinea pig lung tissue.

Materials:

-

Actively sensitized guinea pigs (e.g., to ovalbumin)

-

Krebs-Henseleit buffer

-

Ovalbumin (antigen)

-

This compound

-

Histamine assay kit (e.g., ELISA or fluorometric assay)

-

Tissue chopper

-

Incubation tubes

-

Water bath (37°C)

-

Centrifuge

Procedure:

-

Tissue Preparation: Euthanize a sensitized guinea pig and perfuse the lungs with Krebs-Henseleit buffer to remove blood. Dissect the lung tissue and chop it into small fragments (e.g., 300-500 µm).

-

Pre-incubation: Aliquot the lung fragments into incubation tubes containing Krebs-Henseleit buffer. Add various concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Antigen Challenge: Add the antigen (ovalbumin) to the tubes to stimulate histamine release. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the lung fragments.

-

Histamine Measurement: Collect the supernatant and measure the histamine concentration using a suitable assay.

-

Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Anti-IgE-Induced Histamine Release from Human Basophils

This protocol outlines a common method for assessing histamine release from isolated human basophils.

Materials:

-

Fresh human peripheral blood from healthy donors

-

Dextran solution

-

Ficoll-Paque

-

HEPES-buffered saline with calcium and magnesium (HBS-Ca/Mg)

-

Anti-human IgE antibody

-

This compound

-

Histamine assay kit (e.g., ELISA or fluorometric assay)

-

Perchloric acid

-

Centrifuge

Procedure:

-

Basophil Enrichment: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. The basophil-containing fraction is collected.

-

Pre-incubation: Resuspend the basophil-enriched cell suspension in HBS-Ca/Mg. Add various concentrations of this compound or vehicle control to the cell suspension and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add anti-human IgE antibody to the cell suspension to cross-link FcεRI receptors and induce histamine release. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Lysis: Stop the reaction by adding ice-cold saline and centrifuging. Lyse the cell pellet with perchloric acid to release any remaining intracellular histamine (for total histamine determination).

-

Histamine Measurement: Measure the histamine concentration in the supernatant (released histamine) and the lysed pellet (residual histamine) using a suitable assay.

-

Data Analysis: Calculate the percentage of total histamine released and the percentage of inhibition by this compound. Determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro histamine release assay.

Figure 2: General workflow for an in vitro histamine release assay.

Conclusion

This compound demonstrates potent inhibition of histamine release from mast cells and basophils. Its primary mechanism of action involves the antagonism of calmodulin and subsequent inhibition of calmodulin-dependent phosphodiesterase. This leads to an accumulation of intracellular cAMP, a key negative regulator of degranulation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for allergic and inflammatory conditions. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex processes involved. Further investigation into the selectivity of this compound for different phosphodiesterase isoforms and its effects on other downstream signaling components will provide a more complete picture of its pharmacological profile.

References

CI-949: A Technical Overview of its Inhibitory Effects on Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, chemically identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated significant potential as an inhibitor of allergic mediator release. Developed by Parke-Davis, this molecule has been investigated for its capacity to modulate inflammatory pathways, with a particular focus on the arachidonic acid cascade which is responsible for the synthesis of leukotrienes and other pro-inflammatory eicosanoids. This technical guide provides an in-depth analysis of the effects of this compound on leukotriene synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Core Mechanism of Action: Inhibition of Leukotriene Synthesis

Leukotrienes are potent lipid mediators derived from the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LO).[1] They play a crucial role in the pathophysiology of a range of inflammatory and allergic conditions. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly implicated in asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[2]

This compound has been shown to be an effective inhibitor of the synthesis of sulfidopeptide leukotrienes (LTC4 and LTD4) in preclinical models.[3] The compound acts as a lipoxygenase inhibitor, thereby blocking a critical step in the leukotriene biosynthetic pathway.[4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on the synthesis and release of various allergic mediators was evaluated in in vitro studies using antigen-challenged lung fragments from actively sensitized guinea pigs. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against key inflammatory mediators.[3]

| Mediator | IC50 (µM) |

| Sulfidopeptide Leukotrienes (LTC4/D4) | 2.7 ± 2.4 |

| Thromboxane B2 | 3.0 ± 1.8 |

| Histamine | 26.7 ± 2.8 |

Data presented as mean ± standard error of the mean.

These data indicate that this compound is a potent inhibitor of leukotriene and thromboxane synthesis, with a lower potency against histamine release under the tested conditions.[3]

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments to determine the inhibitory effects of this compound.

Antigen-Induced Mediator Release from Guinea Pig Lung Fragments

This protocol describes the in vitro assay used to assess the efficacy of this compound in inhibiting the release of leukotrienes, thromboxane, and histamine from sensitized lung tissue.

1. Animal Sensitization:

-

Male Hartley guinea pigs are actively sensitized to ovalbumin.

2. Tissue Preparation:

-

Following sensitization, the lungs are removed and parenchymal tissue is finely minced.

-

The lung fragments are washed multiple times with Tyrode's buffer to remove blood and other contaminants.

3. Incubation with this compound:

-

Aliquots of the minced lung tissue are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

4. Antigen Challenge:

-

The lung fragments are then challenged with an optimal concentration of the sensitizing antigen (ovalbumin) to induce mediator release.

5. Sample Collection and Analysis:

-

After a defined incubation period post-challenge, the supernatant is collected.

-

The concentrations of immunoreactive sulfidopeptide leukotrienes (LTC4/D4), thromboxane B2, and histamine in the supernatant are quantified using specific and sensitive immunoassays.

6. Data Analysis:

-

The percentage inhibition of mediator release at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 values are then determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

Leukotriene Synthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of leukotrienes from arachidonic acid, highlighting the enzymatic step targeted by 5-lipoxygenase inhibitors like this compound.

Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.

Experimental Workflow for In Vitro Analysis

This diagram outlines the sequential steps of the experimental protocol used to evaluate the inhibitory effect of this compound on mediator release from sensitized guinea pig lung tissue.

Caption: Workflow for in vitro mediator release assay.

In Vivo Efficacy

In addition to its in vitro activity, this compound has demonstrated protective effects in an in vivo model of allergic bronchoconstriction. In conscious, aerosol-allergen challenged guinea pigs, administration of this compound provided protection against the allergic response. A dose of 50 mg/kg administered intraperitoneally (i.p.) was protective for at least one hour, while a 100 mg/kg dose, given either i.p. or orally, extended this protection to at least two hours.[3]

Conclusion

This compound is a potent inhibitor of leukotriene synthesis, demonstrating significant efficacy in both in vitro and in vivo preclinical models of allergic inflammation. Its ability to inhibit the production of sulfidopeptide leukotrienes at low micromolar concentrations suggests its potential as a therapeutic agent for allergic and inflammatory conditions where these mediators play a significant pathological role. The data presented in this guide provide a comprehensive overview of the core pharmacological effects of this compound on the leukotriene pathway, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the clinical activity of this compound in allergic diseases is warranted based on these promising preclinical findings.[3]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Cysteinyl Leukotriene Receptor Antagonists Inhibit Migration, Invasion, and Expression of MMP-2/9 in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new, potential antiallergy compound inhibits antigen-induced allergic reactions in guinea-pigs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

CI-949 and Thromboxane B2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a novel compound initially investigated for its anti-allergic properties. Subsequent research has revealed its potent inhibitory effects on the synthesis and release of various inflammatory mediators, including thromboxane B2 (TXB2). Thromboxane A2 (TXA2), the unstable precursor of TXB2, is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. This technical guide provides an in-depth overview of the inhibitory effects of this compound on thromboxane B2, compiling available quantitative data, outlining relevant experimental methodologies, and illustrating the key signaling pathways involved.

Data Presentation: Quantitative Inhibition of Mediator Release by this compound

The inhibitory potency of this compound on the release of thromboxane B2 and other key inflammatory mediators has been quantified in various experimental models. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Mediator Release from Antigen-Challenged Guinea Pig Lung Fragments

| Mediator | IC50 (µM) |

| Thromboxane B2 | 3.0 ± 1.8 |

| Leukotrienes C4/D4 | 2.7 ± 2.4 |

| Histamine | 26.7 ± 2.8 |

Table 2: Inhibition of Mediator Release from Stimulated Human Leukocytes

| Stimulant | Mediator | IC50 (µM) |

| Anti-IgE | Thromboxane B2 | 0.1 |

| Leukotrienes C4/D4 | 0.5 | |

| Histamine | 11.4 | |

| f-Met-Leu-Phe (FMLP) | Thromboxane B2 | 2.0 |

| Leukotriene B4 | 1.7 |

Table 3: Inhibition of Mediator Release from Stimulated Human Neutrophils

| Stimulant | Mediator | IC50 (µM) |

| Serum-opsonized Zymosan (SOZ) | Thromboxane B2 | 3.3 |

| Leukotriene B4 | 2.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline generalized protocols for the key experiments cited in the determination of this compound's inhibitory activity on thromboxane B2 release.

Antigen-Induced Thromboxane B2 Release from Guinea Pig Lung Fragments

This ex vivo model assesses the ability of a compound to inhibit the release of inflammatory mediators from sensitized lung tissue upon antigenic challenge.

a. Animal Sensitization:

-

Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of a solution containing the antigen (e.g., ovalbumin) and an adjuvant (e.g., aluminum hydroxide) on multiple days over a period of weeks.

b. Lung Tissue Preparation:

-

Sensitized guinea pigs are euthanized, and the lungs are rapidly excised and placed in a chilled physiological salt solution (e.g., Tyrode's buffer).

-

The lungs are cleared of blood by perfusion with the buffer.

-

Parenchymal tissue is dissected and finely minced into small fragments (e.g., 1-2 mm³).

c. Incubation and Challenge:

-

Lung fragments are washed and pre-incubated in fresh buffer at 37°C for a short period to stabilize the tissue.

-

The tissue is then incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

Following pre-incubation with the compound, the lung fragments are challenged with the sensitizing antigen (e.g., ovalbumin) to induce mediator release.

d. Sample Collection and Analysis:

-

After a specific incubation time post-challenge (e.g., 15-30 minutes), the supernatant is collected.

-

The concentration of thromboxane B2 in the supernatant is determined using a validated analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

e. Data Analysis:

-

The percentage inhibition of thromboxane B2 release at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Stimulated Thromboxane B2 Release from Human Leukocytes

This in vitro assay evaluates the effect of a compound on mediator release from isolated human immune cells.

a. Leukocyte Isolation:

-

Whole blood is collected from healthy human volunteers.

-

Leukocytes are isolated using standard density gradient centrifugation techniques (e.g., using Ficoll-Paque).

-

The isolated leukocytes are washed and resuspended in a suitable buffer (e.g., HEPES-buffered Tyrode's solution).

b. Incubation and Stimulation:

-

The leukocyte suspension is pre-incubated with various concentrations of this compound or vehicle control at 37°C.

-

Following pre-incubation, the cells are stimulated with an appropriate agonist to induce thromboxane B2 release. Common stimuli include:

-

Anti-IgE: To cross-link IgE receptors on basophils and mast cells.

-

f-Met-Leu-Phe (FMLP): A bacterial peptide that activates neutrophils.

-

Serum-opsonized Zymosan (SOZ): A yeast cell wall preparation that activates phagocytes.

-

c. Sample Collection and Analysis:

-

The cell suspension is centrifuged to pellet the cells, and the supernatant is collected.

-

Thromboxane B2 levels in the supernatant are quantified by ELISA or RIA.

d. Data Analysis:

-

The IC50 value is calculated as described for the guinea pig lung fragment assay.

Signaling Pathways and Mechanism of Action

Arachidonic Acid Cascade and Thromboxane B2 Synthesis

The synthesis of thromboxane B2 is a multi-step process initiated by the release of arachidonic acid from membrane phospholipids. This cascade is a primary target for many anti-inflammatory drugs.

Caption: The enzymatic pathway of thromboxane B2 synthesis from membrane phospholipids.

Proposed Mechanism of Action of this compound

Evidence suggests that this compound does not directly inhibit the enzymes of the arachidonic acid cascade. Instead, its inhibitory effects on thromboxane B2 synthesis are likely mediated through its activity as a calmodulin antagonist. Calmodulin is a calcium-binding protein that regulates the activity of numerous enzymes, including phospholipase A2 (PLA2), the rate-limiting enzyme in the production of arachidonic acid.

Caption: Proposed mechanism of this compound via calmodulin antagonism to inhibit thromboxane B2 synthesis.

Experimental Workflow for Assessing this compound Activity

The overall process for evaluating the inhibitory effect of a compound like this compound on thromboxane B2 release follows a structured workflow.

Caption: A generalized workflow for determining the inhibitory activity of this compound on thromboxane B2 release.

Conclusion

This compound demonstrates significant inhibitory activity against thromboxane B2 synthesis and release in various preclinical models. The available data suggest that its mechanism of action is likely indirect, involving the antagonism of calmodulin and subsequent down-regulation of phospholipase A2 activity, rather than direct inhibition of cyclooxygenase or thromboxane synthase. This mode of action presents a potentially valuable therapeutic approach for conditions where thromboxane-mediated inflammation and platelet aggregation are key pathological features. Further research, including more detailed mechanistic studies and clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

The Antiallergic Properties of CI-949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, also known as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated significant antiallergic properties through its potent inhibition of allergic mediator release.[1][2] This technical guide provides an in-depth overview of the core antiallergic characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antiallergic therapies.

Core Antiallergic Properties of this compound

This compound exerts its antiallergic effects by inhibiting the release of key mediators of the allergic response, including histamine, leukotrienes (LTC4/D4), and thromboxane B2 (TXB2), from various immune cells.[2][3] Its mechanism of action is linked to the modulation of intracellular calcium signaling and calmodulin-dependent pathways.[4]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory potency of this compound against the release of various allergic and inflammatory mediators from different cell types and tissues.

Table 1: Inhibition of Allergic Mediator Release from Human Leukocytes by this compound [3]

| Mediator | Stimulus | IC50 (µM) |

| Histamine | anti-IgE | 11.4 |

| Leukotriene C4/D4 (LTC4/LTD4) | anti-IgE | 0.5 |

| Thromboxane B2 (TXB2) | anti-IgE | 0.1 |

| Histamine | f-Met-Leu-Phe (FMLP) | 6.3 |

| Leukotriene | f-Met-Leu-Phe (FMLP) | 2.0 |

| Thromboxane | f-Met-Leu-Phe (FMLP) | 0.1 |

Table 2: Inhibition of Allergic Mediator Release from Actively Sensitized Guinea Pig Lung Fragments by this compound [2]

| Mediator | IC50 (µM) |

| Histamine | 26.7 ± 2.8 |

| Sulfidopeptide Leukotrienes (C4-D4) | 2.7 ± 2.4 |

| Thromboxane B2 | 3.0 ± 1.8 |

Table 3: Inhibition of Human Neutrophil Functions by this compound [4][5]

| Function | Stimulus | IC50 (µM) |

| Intracellular Calcium Mobilization | FMLP | 8.4 |

| Calmodulin-dependent Phosphodiesterase Activity | - | 31.0 |

| Leukotriene B4 Release | Serum-opsonized zymosan (SOZ) | 2.0 |

| Thromboxane B2 Release | Serum-opsonized zymosan (SOZ) | 3.3 |

| Leukotriene B4 Release | FMLP | 1.7 |

| Thromboxane B2 Release | FMLP | 2.0 |

| Myeloperoxidase Release | C5a | 40.3 |

| Myeloperoxidase Release | FMLP | 34.4 |

| Myeloperoxidase Release | SOZ | 21.4 |

| Myeloperoxidase Release | Concanavalin A (Con A) | 3.9 |

| Myeloperoxidase Release | Calcium ionophore A23187 | 91.2 |

| Superoxide Anion Generation | FMLP | 33.9 |

| Superoxide Anion Generation | Concanavalin A (Con A) | 25.8 |

Table 4: In Vivo Efficacy of this compound in Guinea Pigs [2]

| Route of Administration | Dose (mg/kg) | Protection Duration (hours) |

| Intraperitoneal (i.p.) | 50 | ≥ 1 |

| Intraperitoneal (i.p.) | 100 | ≥ 2 |

| Oral (per os) | 100 | ≥ 2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine Release Assay from Mast Cells

This protocol is a generalized procedure for measuring histamine release from mast cells upon stimulation.

-

Cell Preparation: Mast cells (e.g., rat peritoneal mast cells or cultured human mast cells) are purified and suspended in a suitable buffer (e.g., PIPES-buffered saline) at a concentration of 1-2 x 10^5 cells/mL.

-

Incubation: 100 µL of the cell suspension is added to each well of a 96-well microplate. The plate is pre-incubated at 37°C for 10-15 minutes.

-

Stimulation: 25 µL of the agonist (e.g., anti-IgE, compound 48/80, or calcium ionophore A23187) at various concentrations is added to the wells. For this compound studies, the compound is pre-incubated with the cells for a specified time before the addition of the agonist.

-

Reaction Termination: The reaction is stopped after 15-30 minutes at 37°C by placing the plate on ice.

-

Histamine Measurement: The plate is centrifuged, and the supernatant containing the released histamine is collected. The amount of histamine is quantified using a sensitive method such as the o-phthaldialdehyde (OPT) spectrofluorometric assay.

-

Calculation: The percentage of histamine release is calculated relative to the total histamine content of the cells, which is determined by lysing an aliquot of cells with a detergent like Triton X-100.

Leukotriene and Thromboxane Release Assay from Lung Tissue

This protocol describes the measurement of eicosanoid release from antigen-challenged lung fragments.

-

Tissue Preparation: Lungs from actively sensitized guinea pigs are perfused to remove blood and then finely minced. The lung fragments are washed and suspended in a Tyrode's buffer.

-

Incubation: Aliquots of the lung fragments are placed in incubation tubes at 37°C. This compound or vehicle is added and pre-incubated for 15-30 minutes.

-

Antigen Challenge: The allergic reaction is initiated by adding the sensitizing antigen (e.g., ovalbumin) to the tissue suspension.

-

Sample Collection: After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped, and the supernatant is collected for mediator analysis.

-

Mediator Quantification: The concentrations of leukotrienes (LTC4/D4) and thromboxane B2 (the stable metabolite of TXA2) in the supernatant are measured using specific enzyme immunoassays (EIA) or radioimmunoassays (RIA).

-

Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in mediator release compared to the vehicle-treated control.

Measurement of Intracellular Calcium Mobilization in Neutrophils

This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration.

-

Cell Loading: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation at 37°C.

-

Cell Washing: After loading, the cells are washed to remove extracellular dye and resuspended in a calcium-containing buffer.

-

Fluorimetry: The cell suspension is placed in a fluorometer cuvette or a microplate reader equipped for fluorescence measurements. The baseline fluorescence is recorded.

-

Stimulation: A stimulus that induces calcium mobilization, such as f-Met-Leu-Phe (FMLP), is added to the cell suspension. For inhibition studies, this compound is pre-incubated with the cells.

-

Data Acquisition: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Analysis: The peak increase in intracellular calcium concentration is determined, and the inhibitory effect of this compound is calculated.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the activity of calmodulin-dependent PDE.

-

Enzyme Preparation: A purified or partially purified preparation of calmodulin-dependent phosphodiesterase (PDE1) is used.

-

Reaction Mixture: The assay is performed in a buffer containing the enzyme, calmodulin, calcium, and the substrate (cAMP or cGMP).

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.

-

Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop reagent.

-

Product Measurement: The amount of product formed (AMP or GMP) is quantified. This can be done using various methods, including radioisotope-based assays or commercially available luminescent assays (e.g., PDE-Glo™).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of key experimental protocols.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of Ca2+/calmodulin-stimulated phosphodiesterase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical Methods for the Measurement and Manipulation of Cytosolic Calcium Signals in Neutrophils | Springer Nature Experiments [experiments.springernature.com]

- 4. karger.com [karger.com]

- 5. akpharma.com [akpharma.com]

CI-994: An In-Depth Technical Guide to its In Vitro Effects on Mast Cells and Related Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, chemically identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated potential as an inhibitor of allergic mediator release.[1][2] Developed by Parke-Davis, its research and development have since been discontinued. This technical guide provides a comprehensive overview of the available in vitro data on this compound, with a particular focus on its effects on mast cells and functionally related immune cells such as basophils and neutrophils. The information is compiled from early preclinical studies aimed at characterizing its anti-allergic properties.

Core Mechanism of Action

This compound's primary mechanism of action appears to be the inhibition of calcium- and calmodulin-dependent signaling pathways.[3] This is a critical aspect of its function, as intracellular calcium mobilization is a key event in the degranulation of mast cells and basophils following allergen-IgE receptor cross-linking. Studies on human neutrophils have shown that this compound inhibits FMLP-stimulated intracellular calcium mobilization with an IC50 of 8.4 μM and also acts as a calmodulin antagonist, inhibiting calmodulin-dependent phosphodiesterase activity with an IC50 of 31.0 μM.[3]

Quantitative Data on Mediator Release Inhibition

The following tables summarize the key quantitative data on the inhibitory effects of this compound on the release of allergic and inflammatory mediators from various immune cell types.

Table 1: Inhibition of Mediator Release from Human Basophilic Leukocytes

| Mediator | Stimulus | IC50 (μM) |

| Histamine | Anti-IgE | 11.4 |

| Leukotriene C4/D4 (LTC4/LTD4) | Anti-IgE | 0.5 |

| Thromboxane B2 (TXB2) | Anti-IgE | 0.1 |

| Histamine | FMLP | 6.3 |

| Leukotriene C4/D4 (LTC4/LTD4) | FMLP | 2.0 |

| Thromboxane B2 (TXB2) | FMLP | 0.1 |

Table 2: Inhibition of Mediator Release from Antigen-Challenged Guinea Pig Lung Fragments

| Mediator | IC50 (μM) |

| Histamine | 26.7 ± 2.8 |

| Leukotrienes (C4/D4) | 2.7 ± 2.4 |

| Thromboxane B2 | 3.0 ± 1.8 |

Data presented as mean ± SEM.[1]

Table 3: Effects of this compound on Human Neutrophil Functions

| Function | Stimulus | IC50 (μM) or % Inhibition @ 100 μM |

| Spontaneous Migration | - | 49.1% inhibition |

| Chemotaxis | FMLP | 45.8% inhibition |

| Phagocytosis | Serum-opsonized zymosan (SOZ) | 39.0% inhibition |

| Leukotriene B4 Release | SOZ | 2.0 |

| Thromboxane B2 Release | SOZ | 3.3 |

| Leukotriene B4 Release | FMLP | 1.7 |

| Thromboxane B2 Release | FMLP | 2.0 |

| Myeloperoxidase Release | C5a | 40.3 |

| Myeloperoxidase Release | FMLP | 34.4 |

| Myeloperoxidase Release | SOZ | 21.4 |

| Myeloperoxidase Release | Concanavalin A (Con A) | 3.9 |

| Myeloperoxidase Release | Calcium ionophore A23187 | 91.2 |

| Lysozyme Release | SOZ | 99.3 |

| Lysozyme Release | Con A | 56.1 |

| Superoxide Anion Generation | FMLP | 33.9 |

| Superoxide Anion Generation | Con A | 25.8 |

Experimental Protocols

While detailed, step-by-step protocols are not available in the public domain, the following methodologies can be inferred from the published data and are standard in the field.

Mediator Release from Human Basophilic Leukocytes

-

Cell Isolation: Human basophils are typically isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by immunomagnetic cell separation (e.g., using anti-CD123 antibodies).

-

Sensitization (for IgE-mediated stimulation): Isolated basophils are passively sensitized by incubation with human IgE of a known specificity.

-

Stimulation:

-

Anti-IgE: Sensitized cells are challenged with an optimal concentration of anti-human IgE antibody to cross-link the FcεRI receptors.

-

fMLP: N-Formylmethionyl-leucyl-phenylalanine (fMLP) is used as a chemoattractant and secretagogue that acts through G-protein coupled receptors.

-

-

Incubation with this compound: Cells are pre-incubated with varying concentrations of this compound for a specified period before the addition of the stimulus.

-

Mediator Quantification:

-

Histamine: Released histamine in the supernatant is typically measured by a sensitive immunoassay (e.g., ELISA) or by automated fluorometric methods.

-

Leukotrienes and Thromboxanes: These lipid mediators are quantified from the cell supernatants using specific enzyme immunoassays (EIAs) or by chromatographic methods such as HPLC followed by mass spectrometry.

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC50) is calculated from the dose-response curves.

Mediator Release from Guinea Pig Lung Fragments

-

Animal Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, through intraperitoneal injections of the antigen with an adjuvant.

-

Tissue Preparation: After a sensitization period, the animals are euthanized, and the lungs are removed. The lung tissue is finely minced or chopped into small fragments.

-

Antigen Challenge: The lung fragments are incubated in a physiological buffer and then challenged with the specific antigen (e.g., ovalbumin) to induce mast cell degranulation.

-

Incubation with this compound: The lung fragments are pre-incubated with different concentrations of this compound before the antigen challenge.

-

Mediator Quantification: Similar to the basophil assay, histamine, leukotrienes, and thromboxanes released into the incubation buffer are quantified using immunoassays or other analytical methods.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Postulated Inhibition by this compound

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory points of this compound.

Experimental Workflow for In Vitro Mast Cell/Basophil Degranulation Assay

Caption: A generalized workflow for assessing the inhibitory effect of this compound on mast cell or basophil degranulation.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical flow from this compound's molecular mechanism to its overall anti-allergic effect.

Conclusion

The available in vitro data, primarily from studies on human basophils, neutrophils, and guinea pig lung tissue, strongly indicate that this compound is a potent inhibitor of allergic mediator release. Its mechanism of action, centered on the disruption of calcium-dependent signaling pathways, provides a solid rationale for its observed effects. Although specific studies on isolated mast cell lines or primary human mast cells are not publicly available, the collective evidence suggests that this compound would likely exhibit similar potent inhibitory effects on these crucial effector cells of the allergic response. This technical guide summarizes the foundational preclinical data that characterized this compound as a potential anti-allergic agent.

References

- 1. This compound: a new, potential antiallergy compound inhibits antigen-induced allergic reactions in guinea-pigs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel antiallergy compound, on host resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human neutrophil activation by the allergic mediator release inhibitor, this compound: mechanism of inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early In Vivo Animal Models of CI-949

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a novel compound that has been investigated for its potential as an antiallergic agent. Early preclinical research involving in vivo animal models was crucial in characterizing its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the foundational in vivo studies conducted on this compound, with a focus on the experimental designs, quantitative data, and the elucidated mechanism of action.

Core Efficacy and Toxicology Data

The initial in vivo evaluation of this compound was performed in various animal models to assess its efficacy as an inhibitor of allergic mediator release and to determine its safety profile. Studies were conducted in mice, rats, and guinea pigs, employing different routes of administration and dose levels.

Quantitative Efficacy Data

This compound demonstrated efficacy in inhibiting the release of key mediators of allergic reactions. The following table summarizes the in vitro inhibitory concentrations.

| Mediator Inhibited | IC50 (µM) | Animal Model/System |

| Histamine | 26.7 ± 2.8 | Actively sensitized guinea pig lung fragments |

| Leukotrienes (C4/D4) | 2.7 ± 2.4 | Actively sensitized guinea pig lung fragments |

| Thromboxane B2 | 3.0 ± 1.8 | Actively sensitized guinea pig lung fragments |

In vivo studies in guinea pigs showed that this compound provided protection against aerosol-allergen challenges.

Quantitative Toxicology Data

Toxicological assessments of this compound revealed dose-dependent effects. The following tables summarize the key findings from studies in rats and mice.

Rat Toxicology Data

| Species/Strain | Dose (mg/kg/day) | Route | Duration | Key Findings |

| Fischer 344 Rats | 25, 50, 100 | Gavage | 14 days | Dose-related increase in antibody-forming cells. At 100 mg/kg/day: decreased body weight gain, lethal to 5 of 40 rats. |

| Wistar Rats | 100 | Gavage | 21 days | Significant increase in liver weight. Some stimulating effect on antibody production and NKC cytotoxicity. |

Mouse Toxicology Data

| Species/Strain | Dose (mg/kg/day) | Route | Duration | Key Findings |

| B6C3F1 Mice | 50, 100 | Not Specified | Not Specified | At 100 mg/kg/day: increased pulmonary tumor burden in the B16F10 melanoma model. No effect level of at least 50 mg/kg/day. Increased host resistance to Listeria monocytogenes. |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments conducted with this compound.

Guinea Pig Aerosol-Allergen Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in protecting against antigen-induced allergic reactions.

Methodology:

-

Actively sensitize guinea pigs to a specific antigen.

-

Administer this compound at doses of 50 mg/kg or 100 mg/kg via intraperitoneal (i.p.) or oral (per os) routes.

-

After a specified time, expose the conscious guinea pigs to an aerosolized solution of the antigen.

-

Observe the animals for signs of respiratory distress and collapse, and record the time to onset.

-

A vehicle control group and groups treated with standard antiallergic drugs (e.g., ketotifen, cromolyn) are run in parallel for comparison.

Rat Immune Function Assessment

Objective: To assess the effects of this compound on various parameters of the immune system in rats.

Methodology:

-

Use male Fischer 344 rats.

-

Administer this compound by gavage at doses of 25, 50, and 100 mg/kg/day for 14 consecutive days.

-

Include a vehicle control group and positive control groups (e.g., cyclosporine A, cyclophosphamide).

-

Monitor body weight daily.

-

At the end of the treatment period, collect spleens to evaluate T- and B-lymphocyte populations via flow cytometry.

-

Assess the antibody-forming cell response to sheep red blood cells (sRBC).

-

Measure lymphocyte proliferation in response to mitogens such as concanavalin A and pokeweed mitogen.

-

Evaluate Natural Killer (NK) cell activity.

-

Assess the clearance of sRBC by the reticuloendothelial system.

Mouse Host Resistance Model

Objective: To determine the effect of this compound on the immune system's ability to resist bacterial pathogens and tumor cells.

Methodology:

-

Use female B6C3F1 mice.

-

Administer this compound at doses up to 100 mg/kg/day.

-

Challenge the mice with bacterial pathogens such as Listeria monocytogenes or Streptococcus pneumoniae, or with B16F10 melanoma cells.

-

Monitor survival rates and bacterial clearance for the pathogen-challenged groups.

-

For the melanoma model, assess the pulmonary tumor burden.

-

A no-adverse-effect level (NOAEL) is determined based on the observed outcomes.

Mechanism of Action and Signaling Pathways

This compound is characterized as an inhibitor of allergic mediator release. While the precise molecular targets were not fully elucidated in the early in vivo studies, the inhibition of histamine, leukotriene, and thromboxane release from mast cells and basophils is the primary mechanism of its antiallergic effect. The following diagram illustrates a generalized signaling pathway for mast cell degranulation, which is the process inhibited by this compound.

Caption: Generalized mast cell degranulation pathway inhibited by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an antiallergic compound like this compound.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Unraveling the Molecular Target of CI-949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is a potent inhibitor of allergic mediator release, demonstrating significant potential in preclinical models for the management of allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and mechanism of action. By inhibiting the lipoxygenase (LOX) pathway, this compound effectively reduces the synthesis and release of key pro-inflammatory molecules, including leukotrienes and thromboxanes, in addition to suppressing histamine release. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

This compound, a novel compound identified for its anti-allergic properties, has been shown to effectively inhibit the release of a range of inflammatory mediators. Early research has established its role as an inhibitor of the lipoxygenase pathway, a critical enzymatic cascade in the generation of potent signaling molecules involved in inflammation and allergic responses. This guide aims to provide an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental basis for these findings.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is within the arachidonic acid cascade , specifically targeting the lipoxygenase (LOX) pathway . While the precise, direct binding target has not been definitively elucidated in publicly available literature, the functional evidence strongly points to the inhibition of one or more lipoxygenase enzymes. This inhibition leads to a downstream reduction in the production of leukotrienes and thromboxanes, key mediators of allergic inflammation.

The proposed mechanism of action involves this compound interfering with the enzymatic activity of lipoxygenases, which are responsible for the conversion of arachidonic acid into various bioactive lipids. This disruption curtails the inflammatory signaling cascade at an early and critical juncture.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the proposed point of intervention for this compound.

Quantitative Data

The inhibitory activity of this compound on the release of key inflammatory mediators has been quantified in preclinical studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Mediator Inhibited | IC50 (µM) |

| Leukotriene (C4-D4) Release | 2.7 |

| Thromboxane B2 Release | 3.0 |

| Histamine Release | 26.7 |

Data derived from in vitro studies on antigen-challenged guinea pig lung fragments.

Experimental Protocols

The characterization of this compound's activity relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments used to determine its inhibitory effects.

Lipoxygenase Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of lipoxygenase.

Workflow Diagram:

Methodology:

-

Enzyme Preparation: A solution of purified lipoxygenase (e.g., from soybean or a recombinant source) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Substrate Preparation: A stock solution of arachidonic acid is prepared in an organic solvent (e.g., ethanol) and then diluted in the assay buffer.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared in the assay buffer. A vehicle control (buffer with the same concentration of solvent used for the inhibitor) is also prepared.

-

Assay Procedure:

-

In a microplate or cuvette, the lipoxygenase enzyme solution is pre-incubated with either the this compound dilution or the vehicle control for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

The reaction is initiated by the addition of the arachidonic acid substrate.

-

The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of this compound and the vehicle control. The percentage of inhibition is determined, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Histamine Release Assay from Mast Cells

This assay quantifies the amount of histamine released from mast cells upon stimulation and the inhibitory effect of the test compound.

Methodology:

-

Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage, and resuspended in a buffered salt solution.

-

Sensitization (for antigen-induced release): The isolated mast cells are incubated with IgE antibodies specific to an antigen (e.g., ovalbumin) for a period to allow the IgE to bind to the FcεRI receptors on the mast cell surface.

-

Inhibitor Incubation: The sensitized mast cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: The mast cells are then challenged with the specific antigen (e.g., ovalbumin) or a non-specific secretagogue (e.g., compound 48/80 or calcium ionophore A23187) to induce degranulation and histamine release.

-

Termination of Reaction: The reaction is stopped by centrifugation at a low temperature to pellet the cells.

-

Histamine Quantification: The supernatant, containing the released histamine, is collected. The amount of histamine is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (maximal release induced by a lytic agent) and a negative control (spontaneous release without stimulation). The inhibitory effect of this compound is determined, and the IC50 value is calculated.

Leukotriene Release Assay

This assay measures the amount of leukotrienes released from inflammatory cells and the effect of the test compound on this release.

Methodology:

-

Cell Preparation: A population of cells capable of producing leukotrienes, such as peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line, is prepared.

-

Inhibitor Incubation: The cells are pre-incubated with different concentrations of this compound or a vehicle control.

-

Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) or another appropriate stimulus to activate the 5-lipoxygenase pathway and induce leukotriene synthesis and release.

-

Sample Collection: After a specific incubation period, the cell suspension is centrifuged, and the supernatant is collected.

-

Leukotriene Quantification: The concentration of specific leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The amount of leukotrienes released is quantified, and the percentage of inhibition by this compound at each concentration is calculated. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound is a promising anti-allergic and anti-inflammatory agent that exerts its effects through the inhibition of the lipoxygenase pathway. While the precise molecular interaction with a specific lipoxygenase isoform requires further investigation, the existing data robustly demonstrates its ability to suppress the production and release of key inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel lipoxygenase inhibitors. This document serves as a foundational resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.

An In-depth Technical Guide on the Immunomodulatory Properties of CI-949

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, with the chemical name 5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is an experimental compound originally developed as a potential antiallergic agent.[1] Extensive preclinical studies have revealed its capacity to modulate various components of the immune system. This document provides a comprehensive overview of the known immunomodulatory effects of this compound, its mechanism of action, and a summary of key experimental findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and immunology.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₀N₆O₃ |

| Molecular Weight | 392.41 g/mol |

| Synonyms | This compound, 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide |